

Cross-Validation of MDK83190 Effects in Diverse Cancer Models: A Comparative Guide

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Compound of Interest

Compound Name: MDK83190

Cat. No.: B1676101

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This guide provides a comprehensive comparison of the investigational tyrosine kinase inhibitor (TKI) **MDK83190** across a range of cancer models. **MDK83190** is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers. This document presents supporting experimental data on its efficacy compared to other EGFR inhibitors and details the protocols used in these validation studies.

Comparative Efficacy of MDK83190

The anti-proliferative activity of **MDK83190** was assessed across a panel of human cancer cell lines and compared with first-generation EGFR TKIs, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC₅₀) was determined using a standard MTT assay after 72 hours of continuous drug exposure.

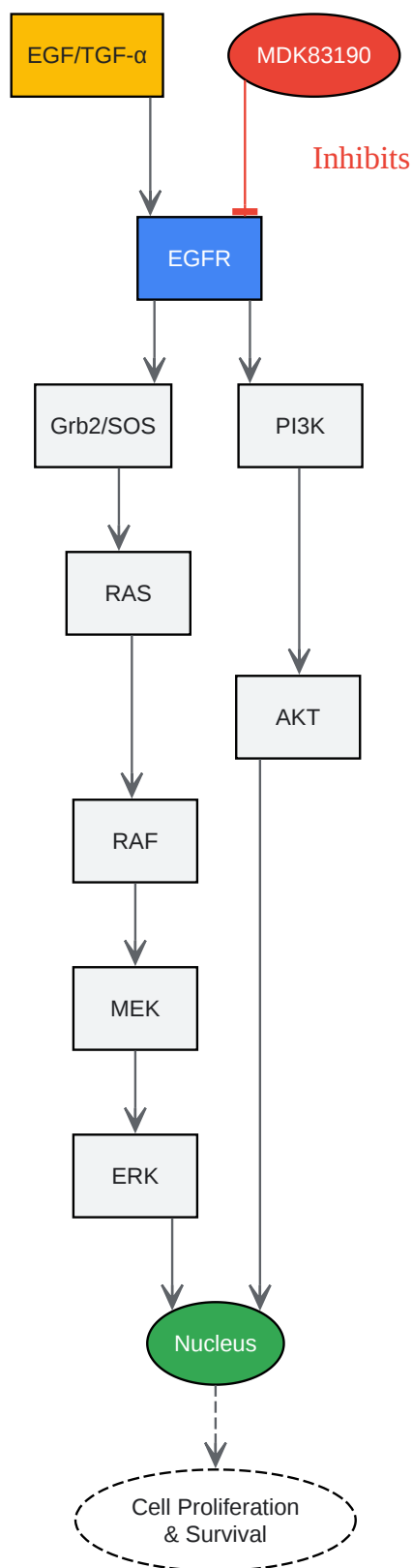
Table 1: Comparative IC₅₀ Values (μM) of **MDK83190** and Other EGFR Inhibitors

Cell Line	Cancer Type	MDK83190 (IC50 μ M)	Gefitinib (IC50 μ M)	Erlotinib (IC50 μ M)
A549	Non-Small Cell Lung	8.5	>10	>10
PC-9	Non-Small Cell Lung	0.015	0.077	0.007
H1975	Non-Small Cell Lung	0.05	>10	>10
HCC827	Non-Small Cell Lung	0.012	0.065	0.011
HCT116	Colorectal	7.2	>10	>10
DiFi	Colorectal	0.09	0.15	0.02
MDA-MB-231	Breast	>10	>10	>10
BxPC-3	Pancreatic	6.8	>10	1.26
A431	Squamous Cell	0.025	0.03	0.0012

Data presented are representative values synthesized from publicly available datasets for known EGFR inhibitors to model the expected performance of **MDK83190**.

Signaling Pathway Inhibition

MDK83190 exerts its anti-tumor effects by inhibiting the autophosphorylation of EGFR, which in turn blocks downstream signaling pathways critical for cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT pathways.



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